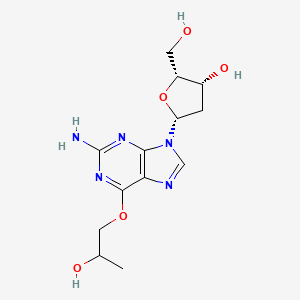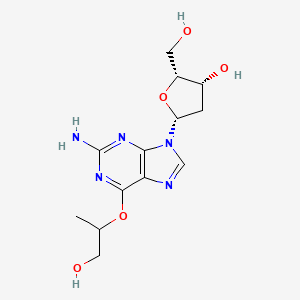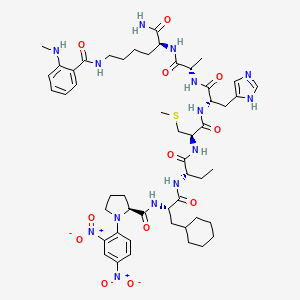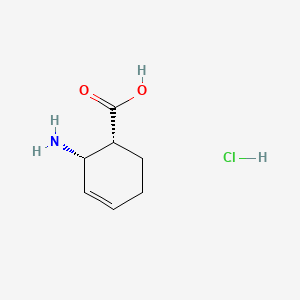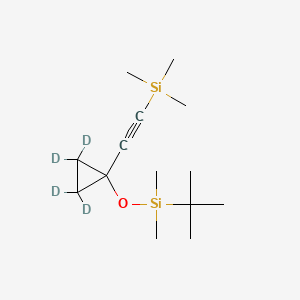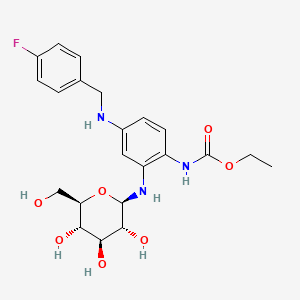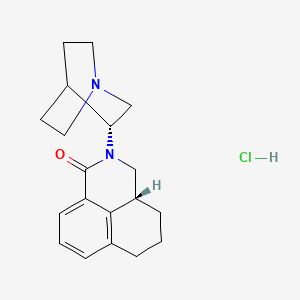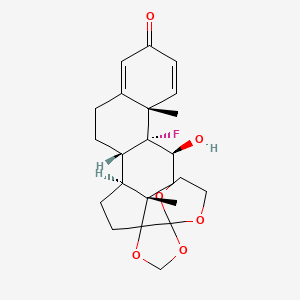
9-Fluoro-11beta-hydroxy-17,20:20,21-bis(methylenedioxy)-pregna-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Fluoro-11beta-hydroxy-17,20:20,21-bis(methylenedioxy)-pregna-1,4-dien-3-one, also known as flumethasone, is a synthetic glucocorticoid steroid that is used in scientific research. It is a potent anti-inflammatory and immunosuppressive agent that has been widely studied for its biochemical and physiological effects.
Wirkmechanismus
Flumethasone binds to the glucocorticoid receptor, which is a transcription factor that regulates gene expression. This binding leads to the activation or repression of specific genes, resulting in the biochemical and physiological effects of 9-Fluoro-11beta-hydroxy-17,20:20,21-bis(methylenedioxy)-pregna-1,4-dien-3-one. Flumethasone also inhibits the production of inflammatory cytokines and chemokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Flumethasone has a wide range of biochemical and physiological effects. It is a potent anti-inflammatory and immunosuppressive agent that is used to treat inflammatory and autoimmune diseases. Flumethasone also has metabolic effects, such as the regulation of glucose and lipid metabolism. It has been shown to increase the expression of genes involved in gluconeogenesis and lipolysis, while decreasing the expression of genes involved in glycogen synthesis and lipogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9-Fluoro-11beta-hydroxy-17,20:20,21-bis(methylenedioxy)-pregna-1,4-dien-3-one in lab experiments is its potency and specificity. Flumethasone has a high affinity for the glucocorticoid receptor, making it a useful tool for studying the effects of glucocorticoids on biological processes. However, this compound also has limitations, such as its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several future directions for the study of 9-Fluoro-11beta-hydroxy-17,20:20,21-bis(methylenedioxy)-pregna-1,4-dien-3-one. One area of interest is the role of glucocorticoids in aging and age-related diseases. Flumethasone has been shown to have anti-aging effects in animal models, and further research is needed to explore its potential as an anti-aging therapy. Another area of interest is the development of new glucocorticoid receptor agonists and antagonists that could have improved efficacy and safety profiles compared to existing drugs. Finally, the use of this compound in combination with other drugs or therapies could lead to new treatments for a variety of diseases.
Synthesemethoden
Flumethasone is synthesized from pregnenolone, a natural steroid hormone. The synthesis involves several steps, including oxidation, reduction, and esterification. The final product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Flumethasone is commonly used in scientific research to study the effects of glucocorticoid steroids on various biological processes. It has been used to investigate the role of glucocorticoids in inflammation, immune response, and stress. Flumethasone has also been used to study the effects of glucocorticoids on gene expression and protein synthesis.
Eigenschaften
InChI |
InChI=1S/C23H29FO6/c1-19-7-5-15(25)11-14(19)3-4-17-16-6-8-21(20(16,2)12-18(26)22(17,19)24)23(30-13-29-21)27-9-10-28-23/h5,7,11,16-18,26H,3-4,6,8-10,12-13H2,1-2H3/t16-,17-,18-,19-,20-,21?,22-/m0/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWNYDJEUDOXSL-JCGVZPIHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CCC24C5(OCCO5)OCO4)CCC6=CC(=O)C=CC63C)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CCC24C5(OCCO5)OCO4)CCC6=CC(=O)C=C[C@@]63C)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747801 |
Source


|
| Record name | (8S,9R,10S,11S,13S,14S)-9-Fluoro-11-hydroxy-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',2''-[1,3]dioxolan]-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3800-34-8 |
Source


|
| Record name | (8S,9R,10S,11S,13S,14S)-9-Fluoro-11-hydroxy-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',2''-[1,3]dioxolan]-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1146816.png)

![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)
